N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide: is a complex organic compound characterized by its unique structure, which includes a chlorinated and fluorinated phenyl group, a furan ring, and a benzofuro[3,2-d]pyrimidine core
Properties
Molecular Formula |
C23H15ClFN3O5 |
|---|---|
Molecular Weight |
467.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H15ClFN3O5/c24-16-10-13(7-8-17(16)25)26-19(29)12-27-20-15-5-1-2-6-18(15)33-21(20)22(30)28(23(27)31)11-14-4-3-9-32-14/h1-10H,11-12H2,(H,26,29) |
InChI Key |
QUHILYXVXUDZHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)NC4=CC(=C(C=C4)F)Cl)CC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the furan-2-ylmethyl group and the chlorinated and fluorinated phenyl group. Key steps may include:
Cyclization reactions: to form the benzofuro[3,2-d]pyrimidine core.
Substitution reactions: to introduce the furan-2-ylmethyl group.
Coupling reactions: to attach the chlorinated and fluorinated phenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for improved reaction control and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl groups in the benzofuro[3,2-d]pyrimidine core can be reduced to form alcohol derivatives.
Substitution: The chlorinated and fluorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the benzofuro[3,2-d]pyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in key metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide: can be compared with similar compounds such as:
- 1-(4-Fluorophenyl)piperazine : Shares the fluorophenyl group but differs in the core structure.
- Disilane-bridged architectures : Similar in having complex structures but differ in the presence of silicon-silicon bonds.
- Ethyl acetoacetate : Shares the acetamide group but differs significantly in overall structure and reactivity.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound has a molecular formula of C18H16ClF N3O4 and a molecular weight of 396.79 g/mol. Its structure features a furan moiety and a benzofuro-pyrimidine core, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into anti-cancer and anti-microbial effects.
Anti-Cancer Activity
Research indicates that derivatives of this compound exhibit significant anti-cancer properties. For instance:
- Cell Viability Studies : In vitro studies have shown that certain derivatives demonstrate low cell viability percentages against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer). One study reported that a derivative exhibited cell viabilities of 33.29%, 45.09%, and 41.81% against these lines, respectively .
- Structure-Activity Relationship (SAR) : The presence of electron-donor substituents on the phenyl ring enhances anti-cancer activity. For example, para-methyl-substituted compounds showed greater efficacy compared to others .
Anti-Microbial Activity
The compound also exhibits promising anti-microbial properties:
- Inhibition Zones : Compounds derived from this structure displayed significant inhibition zones against bacterial strains such as E. coli and Staphylococcus aureus, with measured inhibition zones ranging from 10 to 19 mm at concentrations of 10 mg/mL .
- Minimum Inhibitory Concentrations (MIC) : The MIC values for these compounds were recorded between 120.7 µg/mL to 190 µg/mL, indicating their potency against fungal strains as well .
Case Studies
Several studies highlight the biological activities attributed to this compound:
- Study on Anti-Cancer Activity : A recent study synthesized various carbamothioyl-furan derivatives and assessed their anti-cancer potential. The results indicated that modifications in the structure significantly influenced their effectiveness against cancer cells .
- Anti-Microbial Research : Another investigation focused on the anti-microbial properties of related compounds, demonstrating that the aromatic nature of these derivatives contributes to their lipophilicity and subsequent antimicrobial effectiveness .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
